molecular formula C9H12ClN3O B1320928 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine CAS No. 22177-99-7

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B1320928
CAS No.: 22177-99-7
M. Wt: 213.66 g/mol
InChI Key: UPGDYMACJFZROW-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

The primary target of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is the lysosome , a subcellular organelle that maintains cellular homeostasis . The compound acts as a small-molecule lysosomal pH modulator .

Mode of Action

This compound interacts with its target by facilitating the transmembrane transport of chloride anions . This action serves as a mobile carrier across vesicular and cellular phospholipid membranes . The compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .

Biochemical Pathways

The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .

Pharmacokinetics

Its ability to cross cellular and vesicular phospholipid membranes suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the alkalization of the lysosomal environment . This alkalization disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme . This disruption can regulate cellular processes and potentially serve as a therapeutic strategy for lysosome-involved diseases .

Action Environment

The action of this compound is influenced by the lysosomal environment . The compound’s efficacy in alkalizing the lysosome and disrupting its pH homeostasis suggests that it may be stable and effective in the acidic environment of the lysosome . .

Biochemical Analysis

Biochemical Properties

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in nucleotide synthesis or degradation, affecting the overall metabolic pathways within the cell. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, or van der Waals forces, depending on the specific biomolecule it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit certain signaling pathways that are crucial for cell proliferation, leading to reduced cell growth. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in enzyme activity, either by blocking the active site or inducing conformational changes that affect the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth, metabolism, and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage, organ dysfunction, and other physiological disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for nucleotide metabolism, affecting the synthesis and degradation of nucleotides. This compound can also influence metabolic flux, altering the levels of specific metabolites within the cell. These interactions can have downstream effects on cellular processes, including energy production, DNA replication, and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of this compound can influence its efficacy and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-methylpyrimidine with morpholine. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by a base like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. The compound is typically produced in solid form and requires careful handling and storage under inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium bicarbonate, solvents like ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Scientific Research Applications

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

4-(6-chloro-2-methylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGDYMACJFZROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604052
Record name 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22177-99-7
Record name 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 2-methyl-4,6-dichloropyrimidine (41.8 g; 256 mmol) was dissolved in dichloromethane (200 mL) and chilled to −78° C. in an inert atmosphere. Morpholine (48 g; 550 mol) dissolved in dichloromethane (100 mL) was added slowly. The reaction was allowed to warm to room temperature while stirring overnight. The organic layer was washed with saturated ammonium chloride (2×100 mL), dried with sodium sulfate, and evaporated to give 2-methyl-4-chloro-6-morpholino-pyrimidine (48.5 g; 227 mmol).
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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